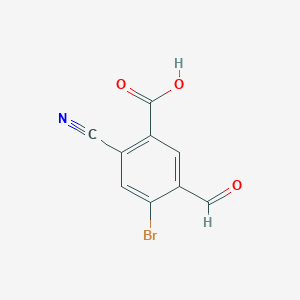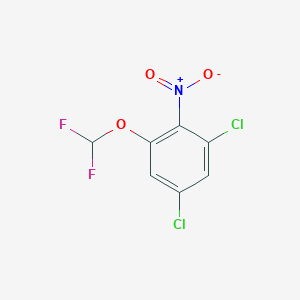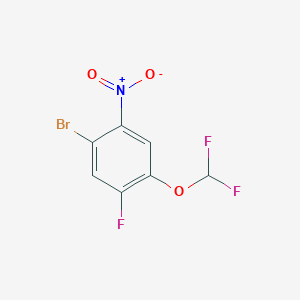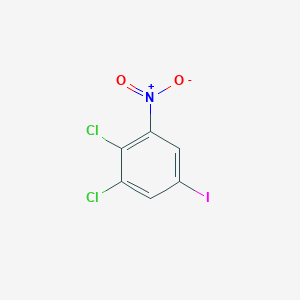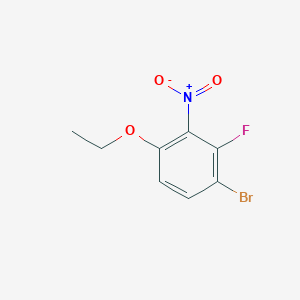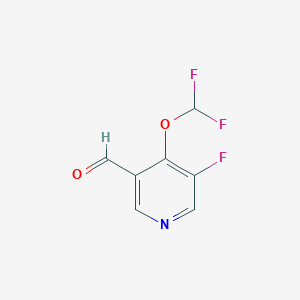
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid
Descripción general
Descripción
2-(2-Bromo-5-cyano-3-methoxyphenyl)acetic acid, abbreviated as 2-BCMPA, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a compound that has been studied for its potential use in various fields, including as a therapeutic agent, as a catalyst in organic synthesis, and as a reagent in chemical reactions. This compound is an acetic acid derivative and is composed of bromine, cyanide, and methoxy groups.
Aplicaciones Científicas De Investigación
2-BCMPA has been studied for its potential use in various fields of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a therapeutic agent. It has also been used as a ligand in coordination chemistry and as a probe for studying the structure and function of enzymes.
Mecanismo De Acción
2-BCMPA acts as an inhibitor of enzymes by binding to the active sites of enzymes and blocking their activity. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
2-BCMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol. It has also been shown to have anti-inflammatory and antioxidant properties, and it has been shown to have potential therapeutic effects in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BCMPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is relatively stable in aqueous solutions. However, it is also a highly toxic compound and must be handled with care.
Direcciones Futuras
The potential applications of 2-BCMPA are still being explored. Some possible future directions for research include the development of new synthesis methods for the compound, the exploration of its therapeutic potential, the study of its mechanism of action, the exploration of its potential as a catalyst in organic synthesis, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 2-BCMPA as a reagent in chemical reactions, as a ligand in coordination chemistry, and as a probe for studying the structure and function of enzymes.
Propiedades
IUPAC Name |
2-(2-bromo-5-cyano-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-6(5-12)2-7(10(8)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDXQAYMDWKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



